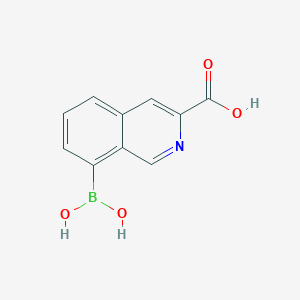
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate typically involves the esterification of 3-(Boc-amino)-2-(4-chlorophenyl)propanoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors also allows for more efficient heat and mass transfer, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 3-(Boc-amino)-2-(4-chlorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanol.
Scientific Research Applications
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is primarily related to its ability to undergo various chemical transformations. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can also undergo further functionalization. These transformations make the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(Boc-amino)-2-phenylpropanoate: Lacks the chlorine substituent on the phenyl ring.
Methyl 3-(Boc-amino)-2-(4-methylphenyl)propanoate: Contains a methyl group instead of a chlorine atom on the phenyl ring.
Methyl 3-(Boc-amino)-2-(4-fluorophenyl)propanoate: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine substituent on the phenyl ring, which can influence the compound’s reactivity and interactions with other molecules. This chlorine atom can participate in various halogen bonding interactions, making the compound useful in the design of new materials and pharmaceuticals .
Properties
Molecular Formula |
C15H20ClNO4 |
|---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-9-12(13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
InChI Key |
LDMSKBHUERDESF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


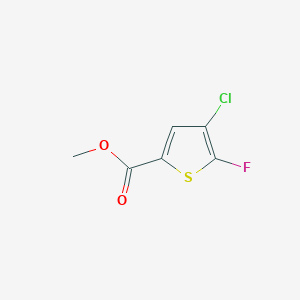
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)

![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)
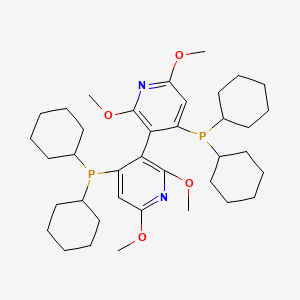

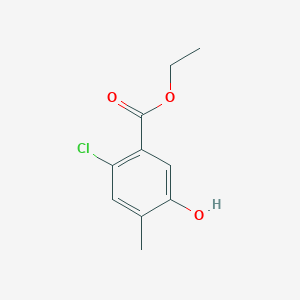
![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
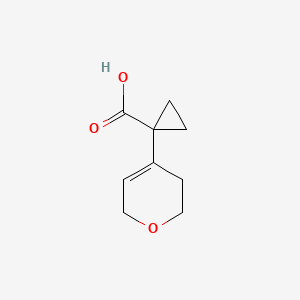
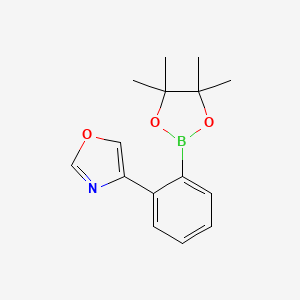
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)
